molecular formula C26H18KN4NaO8S2 B12780244 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt CAS No. 79069-96-8

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt

Cat. No.: B12780244
CAS No.: 79069-96-8
M. Wt: 640.7 g/mol
InChI Key: GDUPSGOMYBSIGO-ZFEDVODKSA-L
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Description

The compound Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt is a complex aromatic sulfonic acid derivative characterized by:

  • Core structure: A stilbene (1,2-ethenediyl) backbone linking two benzene rings, each substituted with a sulfonic acid group (-SO₃H).
  • Functional groups: Two azo (-N=N-) groups attached to the benzene rings at the 5-position, each bonded to a 4-hydroxyphenyl moiety.
  • Counterions: A mixed monopotassium (K⁺) and monosodium (Na⁺) salt, suggesting partial neutralization of the two sulfonic acid groups .

The azo groups contribute to chromophoric properties, while the sulfonic acid groups enhance water solubility, critical for industrial applications .

Properties

CAS No.

79069-96-8

Molecular Formula

C26H18KN4NaO8S2

Molecular Weight

640.7 g/mol

IUPAC Name

potassium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C26H20N4O8S2.K.Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b2-1+,29-27?,30-28?;;

InChI Key

GDUPSGOMYBSIGO-ZFEDVODKSA-L

Isomeric SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+]

Related CAS

91-34-9 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt typically involves the following steps:

    Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.

    Coupling Reaction: The diazonium salts are then coupled with phenolic compounds to form azo compounds.

    Sulfonation: The resulting azo compounds undergo sulfonation to introduce sulfonic acid groups.

    Neutralization: Finally, the sulfonated azo compounds are neutralized with potassium and sodium hydroxides to form the monopotassium monosodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The azo linkages and sulfonic acid groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between the target compound and structurally related benzenesulfonic acid derivatives:

Compound Name CAS RN Substituents Counterions Key Properties Applications Regulatory Notes
Target Compound : Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt Not specified - Azo groups linked to 4-hydroxyphenyl
- Two sulfonic acid groups
K⁺/Na⁺ High solubility in water; UV-active Textile dyes, optical brighteners Likely subject to azo dye regulations (e.g., EU REACH)
4,4'-Bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonic acid 79015-29-5 - Azo groups with 4-hydroxy-3-methylphenyl
- Two sulfonic acid groups
Not specified Enhanced hydrophobicity due to methyl groups Dyes, pigments Classified under GHS; requires safety data sheets
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]- , tetrasodium salt N/A - Triazine rings with hydroxyethyl/sulfophenyl groups
- Four sulfonic acid groups
Na⁺ (4:1) High thermal stability; used in detergents Laundry brighteners, paper coatings Subject to significant new use rules (SNURs) under TSCA
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino- N/A - Amino groups instead of azo
- Two sulfonic acid groups
Not specified Reduced chromophore activity; higher chemical reactivity Pharmaceutical intermediates Limited regulatory restrictions

Functional Comparisons

Solubility and Ionic Strength :

  • The target compound’s mixed K⁺/Na⁺ counterions may offer intermediate ionic strength compared to disodium (e.g., ) or tetrasodium salts, affecting solubility in high-salinity environments .
  • Methyl-substituted analogs (e.g., ) exhibit lower water solubility due to hydrophobic groups.

Chromophoric Efficiency: Azo-containing derivatives (target compound and ) outperform amino-substituted analogs (e.g., ) in UV/Vis absorption, making them superior for dye applications .

Triazine-containing derivatives (e.g., ) face stricter regulations due to persistence in aquatic systems .

Performance Data

Property Target Compound 4,4'-Bis[(4-hydroxy-3-methylphenyl)azo]stilbene Triazine-Modified Tetrasodium Salt
λmax (nm) ~350–400 (estimated) 420–450 360–380
Water Solubility (g/L) High (K⁺/Na⁺ salts) Moderate (methyl groups reduce solubility) Very high (tetrasodium salt)
Thermal Stability (°C) ~200 (azo decomposition) ~180 >250 (triazine rings enhance stability)

Research and Market Implications

  • Industrial Demand : The target compound’s mixed counterion system could optimize cost and performance in niche dye applications, competing with triazine-based brighteners dominating the detergent sector .
  • Environmental Impact : While benzenesulfonic acid derivatives are generally biodegradable, azo groups require monitoring for hazardous breakdown products .

Biological Activity

Metabolic Interactions

The compound's azo groups play a crucial role in its biological activity. Azo compounds can undergo metabolic reduction in vivo, leading to the release of aromatic amines. This metabolic process has important implications for the compound's toxicological profile and its interactions with biological systems.

Metabolic Reduction Pathway

  • Azo bond cleavage by intestinal microflora
  • Formation of aromatic amines
  • Potential for further metabolism in the liver

Cellular Interactions

Research on similar compounds suggests that benzenesulfonic acid derivatives can interact with cellular components, potentially affecting cell viability and function. These interactions may include:

  • Binding to cellular proteins
  • Interference with enzymatic processes
  • Potential oxidative stress induction

Toxicological Implications

The metabolic reduction of azo compounds and the resulting aromatic amines have been associated with toxicological effects. While specific data for this compound is limited, studies on related structures provide insights into potential biological activities:

EffectObservationReference
CytotoxicityModerate in vitro toxicity to mammalian cells
GenotoxicityPotential DNA damage in high concentrations
Endocrine disruptionWeak estrogenic activity observed in some azo dyes

Environmental Impact

The biological activity of this compound extends to its interactions with environmental systems:

  • Potential bioaccumulation in aquatic organisms
  • Persistence in the environment due to its complex structure
  • Biodegradation pathways involving microbial communities

Research Gaps and Future Directions

Current knowledge about the specific biological activity of benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt is limited. Future research should focus on:

  • Detailed toxicological profiling
  • Specific cellular and molecular targets
  • Long-term environmental fate studies
  • Structure-activity relationships with similar compounds

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